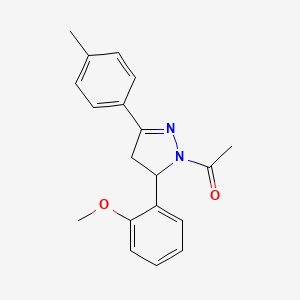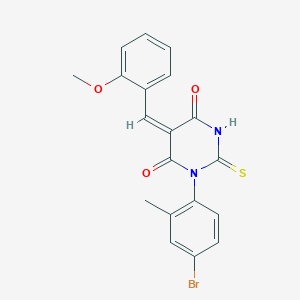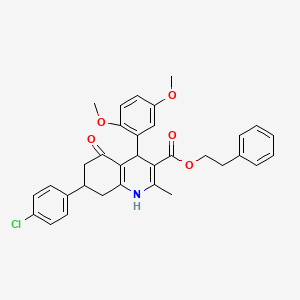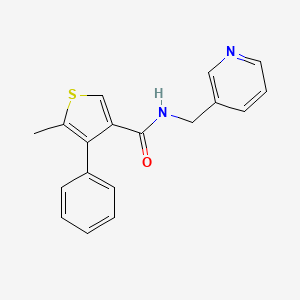
1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound belongs to the class of pyrazoles, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been proposed that the compound may work by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of cancer, inflammation, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against a wide range of pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. One area of interest is the development of more potent derivatives of the compound that exhibit improved activity against cancer, inflammation, and microbial infections. Another direction is the study of the compound's pharmacokinetics and toxicity in animal models, which is necessary for its eventual development as a drug candidate. Additionally, the compound's potential as a scaffold for the development of other bioactive compounds could be explored.
Métodos De Síntesis
The synthesis of 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been reported in the literature. The most commonly used method involves the reaction of 4-methylacetophenone, 2-methoxybenzaldehyde, and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been the subject of several scientific studies due to its potential as a drug candidate. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities.
Propiedades
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-10-15(11-9-13)17-12-18(21(20-17)14(2)22)16-6-4-5-7-19(16)23-3/h4-11,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGONOQWOOLRZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4893868.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)
![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)
![4-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4893886.png)

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
![2-phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4893916.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4893918.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)

![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)